Compound Description: R-VK4-40 is a novel, highly selective dopamine D3 receptor (D3R) antagonist. [] Studies have demonstrated its potential in attenuating opioid and cocaine reward, suggesting its potential therapeutic use in addressing opioid and cocaine use disorders. [] Importantly, R-VK4-40 exhibits a favorable cardiovascular profile, contrasting with earlier D3R antagonists. [] It dose-dependently reduces blood pressure and heart rate, and attenuates increases in both parameters induced by oxycodone or cocaine. []
Relevance: Although R-VK4-40 and 3-chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide possess distinct core structures, they both target dopamine receptors. R-VK4-40 specifically antagonizes the D3R subtype, highlighting the significance of exploring diverse chemical structures within the broader class of dopamine receptor modulators. []
Compound Description: R-VK4-116 is another novel, highly selective D3R antagonist with potential in treating opioid and cocaine use disorders. [] Like R-VK4-40, R-VK4-116 exhibits a desirable safety profile, lacking the adverse cardiovascular effects observed with earlier D3R antagonists. [] It effectively reduces cocaine-induced increases in both blood pressure and heart rate. []
Relevance: Similar to R-VK4-40, while structurally distinct from 3-chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, R-VK4-116 shares the common feature of targeting dopamine receptors. [] The contrasting structures and receptor subtype selectivity underscore the importance of investigating diverse chemical scaffolds within the realm of dopamine receptor modulation. []
Compound Description: SB-277,011A is a previously investigated D3R antagonist. [] Unlike R-VK4-40 and R-VK4-116, SB-277,011A exhibits concerning cardiovascular effects. [] It increases blood pressure, heart rate, and locomotor activity, both alone and in the presence of cocaine. [] These adverse effects have hindered its clinical translation for treating opioid and cocaine use disorders. []
Relevance: The contrasting cardiovascular effects of SB-277,011A compared to R-VK4-40 and R-VK4-116, despite all being D3R antagonists, highlight the significant impact of subtle structural variations on both pharmacological activity and safety profiles. [] This underscores the need for meticulous structure-activity relationship studies when developing new drugs targeting specific receptor subtypes.
Compound Description: GSK598,809 is another D3R antagonist that, similar to SB-277,011A, has shown adverse cardiovascular effects in the presence of cocaine. [] This has limited its clinical development as a treatment for opioid and cocaine use disorders. []
Relevance: The negative cardiovascular profile of GSK598,809, alongside that of SB-277,011A, emphasizes the challenges in developing safe and effective D3R antagonists. [] The fact that 3-chloro-4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide shares a similar target with these compounds underscores the importance of understanding the structural determinants governing both efficacy and safety within this drug class.
Compound Description: ER-27191 is a potent retinoic acid receptor (RAR) antagonist. [] It effectively blocks the differentiation of HL60 cells induced by all-trans-retinoic acid. []
Compound Description: ER-35795 is a novel retinoid X receptor (RXR)-specific agonist. [] It effectively induces HL60 cell differentiation, and this effect is not antagonized by RAR antagonists but is inhibited by RXR homodimer antagonists. [] This suggests the presence of an RXR-dependent pathway in mediating cellular functions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.